4-(1,3-benzodioxol-5-yl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzodioxole moiety, a benzothiazole moiety, and a pyrazolothiazepine core.
Preparation Methods
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, typically starting with the preparation of the benzodioxole and benzothiazole intermediates. These intermediates are then subjected to cyclization reactions to form the pyrazolothiazepine core. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, followed by cyclization under acidic or basic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and benzothiazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The formation of the pyrazolothiazepine core involves cyclization reactions, often facilitated by acidic or basic catalysts.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to altered cellular responses .
Comparison with Similar Compounds
Similar compounds to 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and exhibit various biological activities.
Methyl piperate: This compound features a benzodioxole moiety and is used in the synthesis of other complex molecules.
The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its combination of the benzodioxole, benzothiazole, and pyrazolothiazepine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4O3S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C22H18N4O3S2/c1-11-3-5-14-17(7-11)31-22(23-14)26-21-19(12(2)25-26)20(30-9-18(27)24-21)13-4-6-15-16(8-13)29-10-28-15/h3-8,20H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
HGCAZSXPCNZOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC6=C(C=C5)OCO6)C(=N3)C |
Origin of Product |
United States |
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